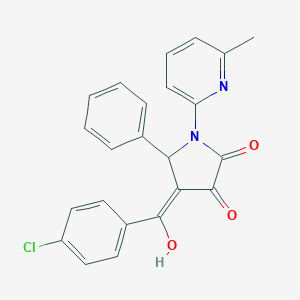
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays a key role in immune system signaling. In
作用機序
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one selectively inhibits JAK3, which is a key signaling molecule in the immune system. By inhibiting JAK3, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one blocks the activity of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). It also inhibits the proliferation of T and B cells, which are involved in the immune response. 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies and clinical trials.
実験室実験の利点と制限
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is highly selective for JAK3, which allows for specific targeting of the immune system. It has also been shown to be effective in reducing inflammation and suppressing the immune response. However, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods and purification processes. In addition, it is not soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the use of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in clinical trials.
合成法
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,6-lutidine to form 4-chlorobenzoyl-2,6-lutidine. This intermediate is then reacted with 3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one to produce 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained through purification and isolation processes.
科学的研究の応用
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. In addition, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in preventing organ transplant rejection.
特性
分子式 |
C23H17ClN2O3 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methylpyridin-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-7-3-2-4-8-15)19(22(28)23(26)29)21(27)16-10-12-17(24)13-11-16/h2-13,20,27H,1H3/b21-19- |
InChIキー |
OWUUJRPICONGTD-VZCXRCSSSA-N |
異性体SMILES |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4 |
SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
正規SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
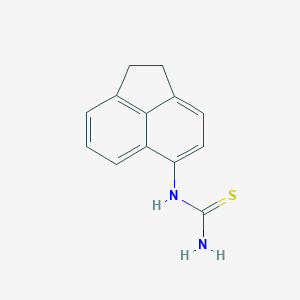
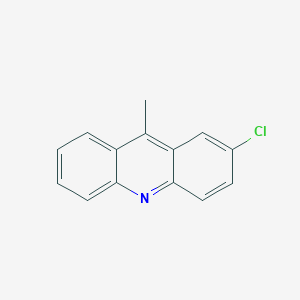


![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
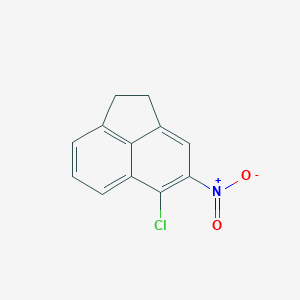
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

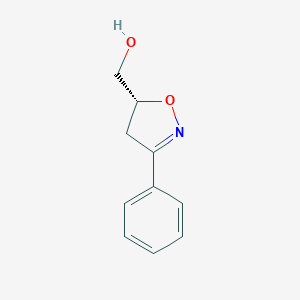
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)